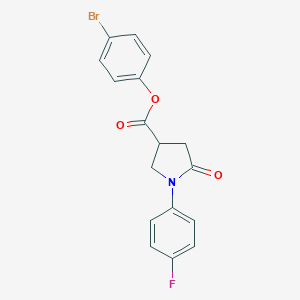![molecular formula C21H18ClN3O2S B271077 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action that results in various biochemical and physiological effects. In
Mecanismo De Acción
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a unique mechanism of action that involves the inhibition of protein kinases CK2 and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of these protein kinases by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide results in various biochemical and physiological effects.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects. Inhibition of CK2 by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Inhibition of GSK-3β by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide results in the inhibition of amyloid plaque formation in the brain, which is associated with Alzheimer's disease. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using the method described above. It has been found to be effective in inhibiting the activity of CK2 and GSK-3β, making it a useful tool for studying the role of these protein kinases in various cellular processes. However, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research involving N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to explore its potential as a therapeutic agent for cancer and Alzheimer's disease. Studies have shown that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has potential in inhibiting the growth of cancer cells and reducing amyloid plaque formation in the brain. Further research is needed to determine its effectiveness in vivo and its potential side effects. Another direction is to explore its potential as a tool for studying the role of CK2 and GSK-3β in various cellular processes. Studies have shown that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be used to inhibit the activity of these protein kinases, making it a useful tool for studying their role in cell proliferation, differentiation, and apoptosis. Further research is needed to determine its effectiveness in vivo and its potential limitations.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with 4-methylbenzaldehyde to form a Schiff base, which is reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have potential in the treatment of Alzheimer's disease, as it inhibits the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.
Propiedades
Nombre del producto |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C21H18ClN3O2S |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-2-8-17(9-3-13)25-11-15(10-19(25)26)20(27)24-21-23-18(12-28-21)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,27) |
Clave InChI |
MFQYZKHIYDUDAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)







